

Technical Monograph: N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide

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Compound of Interest

Compound Name: *N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide*

CAS No.: 459130-69-9

Cat. No.: B374070

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CAS Registry Number: 61495-07-6 PubChem CID: 295234 Molecular Formula: C₁₄H₁₁ClFNO
Molecular Weight: 263.69 g/mol

Executive Summary & Structural Philosophy

This guide provides a comprehensive technical analysis of **N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide**, a halogenated benzamide scaffold critical in the fields of agrochemical discovery (specifically Succinate Dehydrogenase Inhibitors - SDHIs) and medicinal chemistry (Kinase and Ion Channel modulation).

The molecule represents a classic study in conformational restriction. The strategic placement of the ortho-fluorine on the benzoyl ring and the ortho-methyl group on the aniline ring creates a "locked" conformation. This steric and electronic locking mechanism is a primary driver for high-affinity binding in protein pockets, reducing the entropic penalty upon binding.

Chemical Synthesis & Reaction Engineering

Retrosynthetic Analysis

The most robust synthetic route utilizes a Schotten-Baumann condensation or a nucleophilic acyl substitution. The disconnection occurs at the amide bond, yielding two precursors:

- Electrophile: 2-Fluorobenzoyl chloride (derived from 2-fluorobenzoic acid).
- Nucleophile: 4-Chloro-2-methylaniline.

Optimized Synthesis Protocol

Note: This protocol is designed for high-purity isolation suitable for biological screening.

Reagents:

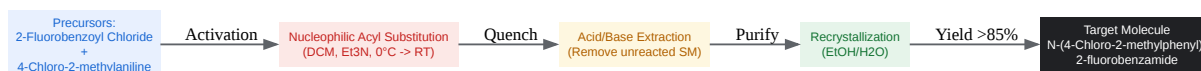
- 2-Fluorobenzoyl chloride (1.1 equiv)
- 4-Chloro-2-methylaniline (1.0 equiv)
- Triethylamine (Et₃N) or Pyridine (1.5 equiv) - Base scavenger
- Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent

Step-by-Step Methodology:

- Preparation: Dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.
- Activation: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Addition: Dropwise add 2-fluorobenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Causality: Slow addition prevents localized overheating and di-acylation side products.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Quench & Workup: Quench with 1M HCl (removes unreacted amine). Wash the organic layer with saturated NaHCO₃ (removes unreacted acid) and brine.

- Purification: Dry over anhydrous Na_2SO_4 , filter, and concentrate. Recrystallize from Ethanol/Water to yield white/off-white needles.

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthetic pathway for high-purity isolation.

Structural & Conformational Analysis

The "Ortho-Effect" and Intramolecular Hydrogen Bonding

The defining feature of this molecule is the interaction between the amide proton and the ortho-fluorine atom.

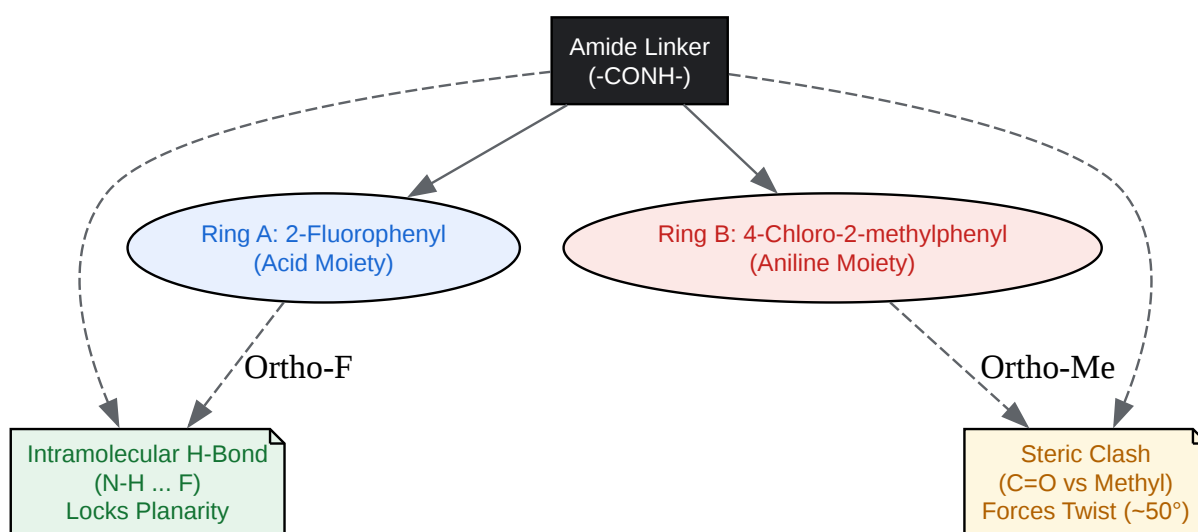
- S(6) Ring Motif: The 2-fluorine atom acts as a weak hydrogen bond acceptor for the amide N-H. This forms a pseudo-6-membered ring (S(6) motif), locking the benzoyl ring coplanar with the amide linkage.
- Steric Twist: Conversely, the ortho-methyl group on the aniline ring creates significant steric hindrance with the amide carbonyl oxygen. This forces the aniline ring to twist out of the amide plane (dihedral angle typically 45° – 60°).

Biological Implication: This "Twisted Intramolecular Charge Transfer" (TICT) state or simply the pre-organized twisted conformation often matches the hydrophobic pockets of target enzymes (e.g., Kinase ATP pockets or SDH binding sites), improving potency by reducing the entropy cost of binding.

Physicochemical Profile (In Silico/Consensus Data)

Property	Value	biological Relevance
LogP	~3.6 - 4.1	High lipophilicity; excellent membrane permeability but requires formulation aid (e.g., DMSO/Tween).
Topological Polar Surface Area (TPSA)	~29.1 Å ²	Low TPSA indicates high blood-brain barrier (BBB) penetration potential.
H-Bond Donors	1 (Amide NH)	Critical for anchoring to active site residues (e.g., Glu/Asp).
H-Bond Acceptors	2 (C=O, F)	The Fluorine is a weak acceptor; Carbonyl is the primary acceptor.
Rotatable Bonds	2 (Amide-Aryl)	Restricted rotation due to ortho-substituents (F, Me).

Conformational Logic Diagram



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Figure 2: Structural forces dictating the 3D pharmacophore geometry.

Biological Applications & Mechanism of Action[1]

Agrochemicals: SDHI Fungicides

This scaffold is structurally homologous to Succinate Dehydrogenase Inhibitors (SDHIs).

- Mechanism: The amide carbonyl binds to the Tyrosine residue in the ubiquinone binding site (Q-site) of Complex II (Succinate Dehydrogenase).
- Role of 4-Cl: The chlorine atom occupies a hydrophobic pocket, increasing binding affinity and metabolic stability against oxidative degradation.
- Role of 2-F: Protects the ring from metabolic attack and locks conformation for entropy-favored binding.

Medicinal Chemistry: Kinase & Ion Channel Inhibition

Benzamides are privileged structures in drug design.

- TRPV1 Antagonists: Similar 2-methyl-4-chloroaniline derivatives have shown activity as TRPV1 antagonists for pain management. The lipophilic nature allows access to the intramembrane binding site.
- Kinase Inhibitors: The "hinge binding" region of many kinases accepts the amide-aryl motif. The specific substitution pattern (Cl, F, Me) tunes the selectivity profile.

Analytical Characterization Standards

To validate the synthesis of **N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide**, the following spectral signatures must be confirmed:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - Amide NH: Singlet at δ 10.0–10.5 ppm (Deshielded, often broad).
 - Aromatic Protons: Complex multiplets in the δ 7.1–7.8 ppm region.[1][2]
 - Methyl Group: Singlet at δ ~2.2–2.3 ppm.

- ^{13}C NMR:
 - Carbonyl (C=O): Signal at ~160–165 ppm.[3]
 - C-F Coupling: The carbons on the acid ring will show doublet splitting due to ^{19}F - ^{13}C coupling (J-values required for assignment).
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+$: Calculated ~264.05 Da. Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

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